molecular formula C2H4N4S2 B1334836 4-amino-4H-1,2,4-triazole-3,5-dithiol CAS No. 3652-33-3

4-amino-4H-1,2,4-triazole-3,5-dithiol

Cat. No. B1334836
CAS RN: 3652-33-3
M. Wt: 148.22 g/mol
InChI Key: MFLTWZOFWVXIEF-UHFFFAOYSA-N
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Description

4-Amino-4H-1,2,4-triazole-3,5-dithiol is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in corrosion inhibition. The triazole core structure is a five-membered ring containing three nitrogen atoms, which provides a platform for further functionalization and the introduction of various substituents that can enhance the compound's properties and applications .

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. An environmentally benign approach for synthesizing 3-amino-1,2,4-triazoles involves I2-mediated oxidative C-N and N-S bond formations in water, which is a metal-free method exhibiting excellent substrate tolerance and scalability . Additionally, the synthesis of specific triazole compounds, such as 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, has been theoretically analyzed using density functional theory (DFT), showing that the reaction is energetically feasible at room temperature .

Molecular Structure Analysis

The molecular structure of triazole derivatives can vary significantly depending on the substituents attached to the triazole ring. For instance, the crystal structure of 4-amino-3-butyl-1,2,4-triazole-5-thione reveals an essentially planar triazole ring with the butyl group rotated out of the plane, forming hydrogen-bonded dimers through intermolecular interactions . Similarly, the structure of 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate shows a non-planar arrangement with a significant dihedral angle between the thiophene and triazole rings .

Chemical Reactions Analysis

The reactivity of triazole derivatives can lead to various chemical reactions. The presence of an amino group in the 4-position introduces the possibility for ring opening and the Dimroth rearrangement, which can be used to synthesize otherwise difficult-to-obtain 4-alkylaminotriazoles . Furthermore, the reactivity of the triazole ring allows for the annelation of new rings onto the triazole core, expanding the chemical diversity of the resulting compounds .

Physical and Chemical Properties Analysis

Triazole derivatives exhibit a range of physical and chemical properties that can be tuned by modifying the substituents on the triazole ring. For example, the nonlinear optical properties of certain triazole compounds have been studied, revealing that some derivatives have a higher hyperpolarizability than urea, a commercial nonlinear optical material . The vibrational spectra and nonlinear optical properties of triazole compounds with dicarboxylic acids have also been investigated, showing potential for applications in materials science .

Scientific Research Applications

Luminescent Properties

4-amino-4H-1,2,4-triazole derivatives, including 4-amino-4H-1,2,4-triazole-3,5-dithiol, are noted for their significant luminescent properties. This has been demonstrated through the synthesis and structural analysis of compounds like 4,4′-(4-amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid, among others. These compounds exhibit solid-state luminescent spectra with notable emission maxima, making them potentially useful in materials science for applications that require luminescent properties (Xi et al., 2021).

Corrosion Inhibition

A notable application of 4-amino-4H-1,2,4-triazole-3,5-dithiol and its derivatives is in the field of corrosion inhibition, particularly for metals like copper. These compounds have been studied extensively for their efficiency in inhibiting metal corrosion in acidic mediums. The effectiveness of these inhibitors has been linked to their adsorption behavior and interaction with the metal surface, often following models like the Langmuir adsorption isotherm. Research has shown these compounds to be predominantly cathodic type inhibitors, implying their potential in extending the longevity of metals by protecting them from corrosive environments (Sudheer & Quraishi, 2013).

Synthesis of Novel Compounds

The versatility of 4-amino-4H-1,2,4-triazole-3,5-dithiol in synthesizing novel compounds, especially in the presence of hydrazonoyl halides, is noteworthy. This compound serves as a precursor in various chemical reactions leading to the formation of a variety of novel chemical entities. These synthesized compounds have been structurally validated through spectral, elemental, and X-ray diffraction analyses, underlining the chemical utility of 4-amino-4H-1,2,4-triazole-3,5-dithiol in the synthesis of new compounds with potential applications in various fields (Shawali et al., 2008).

Future Directions

The future directions for ATAD research are promising. Its potential as a cathode electroactive material for lithium-ion rechargeable batteries is being explored . Further chemical modification of ATAD through the amine group in the structure could lead to the design of new organosulfur-based materials with ATAD segments as an energy-storage site .

properties

IUPAC Name

4-amino-1,2,4-triazolidine-3,5-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLTWZOFWVXIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=S)NNC(=S)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402282
Record name 4-amino-4H-1,2,4-triazole-3,5-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-4H-1,2,4-triazole-3,5-dithiol

CAS RN

3652-33-3
Record name 4-Amino-3,5-dimercapto-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3652-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-4H-1,2,4-triazole-3,5-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
48
Citations
Y Kiya, JC Henderson, HD Abruña - Journal of the …, 2007 - iopscience.iop.org
We have studied the electrochemistry of the organosulfur compound, 4-amino--1, 2, 4-triazole-3, 5-dithiol (ATAD), as a potential cathode electroactive material for lithium-ion …
Number of citations: 32 iopscience.iop.org
M Damej, M Abouchane, M Doubi, H Erramli… - Coatings, 2022 - mdpi.com
The electrochemical synthesis of conductive polymers (CPs) or semiconductors (SCs) is influenced by several parameters, such as the choice of monomers, solvents, support …
Number of citations: 4 www.mdpi.com
AS Shawali, MAN Mosselhi… - Journal of Chemical …, 2008 - journals.sagepub.com
Reaction of 4-amino-4H-1,2,4-triazole-3,5-dithiol 1a with hydrazonoyl halides 2 in ethanol in the presence of sodium ethoxide under reflux led to the formation of the title compounds 5. …
Number of citations: 8 journals.sagepub.com
S Vakiti, VR Rao - Journal of Chemical Research, 2010 - journals.sagepub.com
Regioselective synthesis of novel 8-hydroxy-3-sulfanyl-7-undecyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazole-6,9-dione (3) by condensation of 2-bromo-3,6-dihydroxy-5-undecyl-1,4…
Number of citations: 2 journals.sagepub.com
RM Sarhan, MA Badawy… - Journal of Heterocyclic …, 2014 - Wiley Online Library
Bis(triazolo[3,4‐b]thiadiazine) 4 in which the fused system is linked directly to the benzene core can be synthesized in 75% yield by, firstly, preparation of bis(s‐triazole) 2 followed by …
Number of citations: 3 onlinelibrary.wiley.com
Z EBRAHIMPOUR, M BAKAVOLI, SM SEYEDI… - 2013 - sid.ir
SEVEN MEMBERED RING HETEROCYCLE THIADIAZEPINES ARE REPORTED FOR THEIR POTENT ANTIMICROBIAL ACTIVITY [1]. THEY ALSO ACT AS INTERMEDIATES FOR …
Number of citations: 2 www.sid.ir
V Srinivas, VR Rao - Journal of Sulfur Chemistry, 2011 - Taylor & Francis
Regioselective synthesis of novel 3-sulfanyl-5H-naphtho[2,3-e][1,3,4]triazino[3,4-b][1,3,4]thiadiazole-6,11-dione (3) has been achieved by the condensation of 2-bromo-3-…
Number of citations: 2 www.tandfonline.com
K Vaarla, RR Vedula - Journal of Heterocyclic Chemistry, 2015 - Wiley Online Library
A new series of isoxazole substituted fused triazolo‐thiadiazoles have been synthesized by the cyclocondensation of 5‐methylisoxazole‐3‐craboxylic acid and 4‐amino 1,2‐4‐triazole‐ …
Number of citations: 3 onlinelibrary.wiley.com
V Arandkar, RR Vedula - Phosphorus, Sulfur, and Silicon and the …, 2018 - Taylor & Francis
A novel, one-pot, multicomponent synthesis of triazolothiadiazine derivatives have been achieved starting from 4-amino-4H-1, 2, 4-triazole-3, 5-dithiol and variously substituted …
Number of citations: 4 www.tandfonline.com
N Khalil, G Darwish, FAA Mostafa, NI Bassuony - Az. J. Pharm. Sci, 2008
Number of citations: 7

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